

Comparative Analysis of SH-42 and Competing DHCR24 Inhibitors

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Compound of Interest

Compound Name: SH-42

Cat. No.: B8209974

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This guide provides a head-to-head comparison of **SH-42** with other known inhibitor compounds targeting the enzyme 24-dehydrocholesterol reductase (DHCR24). The data presented is intended to offer an objective overview of their relative potency and mechanisms of action, supported by available experimental data.

Introduction to DHCR24 Inhibition

DHCR24 is the terminal enzyme in the Bloch pathway of cholesterol biosynthesis, catalyzing the conversion of desmosterol to cholesterol.[1][2] Inhibition of DHCR24 leads to the accumulation of desmosterol, a sterol that has been shown to be a potent endogenous agonist of the Liver X Receptor (LXR).[3] LXR activation plays a crucial role in the regulation of lipid metabolism and inflammation.[3] Consequently, DHCR24 inhibitors are being investigated for their therapeutic potential in a variety of conditions, including inflammatory diseases and metabolic disorders.[3]

Head-to-Head Inhibitor Comparison

This section provides a quantitative comparison of **SH-42** and its competitor compounds based on their half-maximal inhibitory concentration (IC50) against DHCR24.

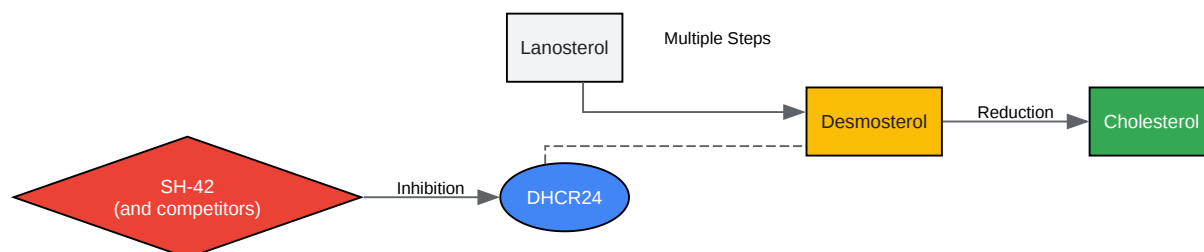
Compound	IC50 (nM)	Target	Notes
SH-42	42[4]	DHCR24	A potent and selective inhibitor.[4]
Irbesartan	602[5][6]	DHCR24	An angiotensin receptor blocker with off-target DHCR24 inhibitory activity.[5][7]
Triparanol	14,000[8]	DHCR24	One of the first synthetic cholesterol-lowering drugs, withdrawn from the market due to adverse effects.[5][8]
U18666A	-	DHCR24	An experimental compound known to inhibit DHCR24 activity.[9] Specific IC50 values are not readily available in the searched literature.

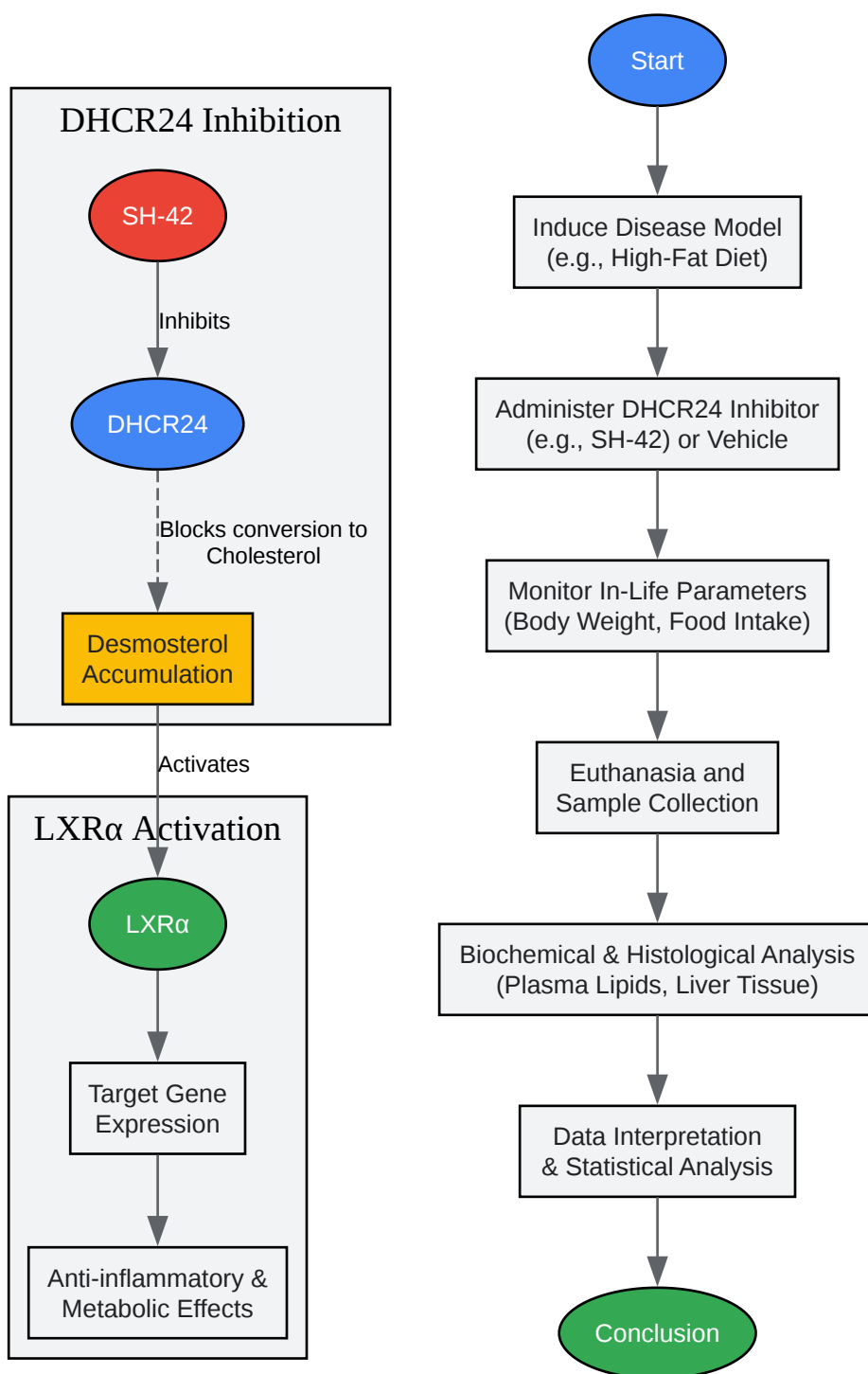
Mechanism of Action and Signaling Pathways

The primary mechanism of action for **SH-42** and its competitors is the inhibition of DHCR24, leading to an accumulation of desmosterol.[10] This accumulated desmosterol then acts as a ligand for the Liver X Receptor alpha (LXR α), activating downstream signaling pathways.[10]

Cholesterol Biosynthesis Pathway

The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway, highlighting the role of DHCR24.





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